molecular formula C19H27N5O12 B035338 PYR-GLU-ASP-SER-GLY-OH CAS No. 106678-69-7

PYR-GLU-ASP-SER-GLY-OH

Cat. No.: B035338
CAS No.: 106678-69-7
M. Wt: 517.4 g/mol
InChI Key: HJOWVYBCMAYCGY-NAKRPEOUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyroGlu-Glu-Asp-Ser-GlyOH involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of pyroGlu-Glu-Asp-Ser-GlyOH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

PyroGlu-Glu-Asp-Ser-GlyOH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while substitution reactions would yield peptide analogs with different amino acid sequences .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyroGlu-Glu-Asp-Ser-GlyOH involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell proliferation by reducing the incorporation of thymidine into DNA, thereby arresting the cell cycle in the G1 phase. Additionally, it alters the expression of genes involved in cell growth and differentiation, such as c-fos, ki-ras, and neu .

Comparison with Similar Compounds

Similar Compounds

    PyroGlu-Glu-Asp-Ser-GlyNH2: An analog with an amide group at the C-terminus.

    PyroGlu-Glu-Asp-Ser-AlaOH: An analog with alanine replacing glycine.

    PyroGlu-Glu-Asp-Ser-ThrOH: An analog with threonine replacing glycine.

Uniqueness

PyroGlu-Glu-Asp-Ser-GlyOH is unique due to its specific sequence and biological activity. Its ability to inhibit cell growth and alter gene expression distinguishes it from other peptides. Additionally, its potential anti-tumor effects make it a valuable compound for further research and development .

Properties

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWVYBCMAYCGY-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910074
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106678-69-7
Record name Epidermal pentapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PYR-GLU-ASP-SER-GLY-OH
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